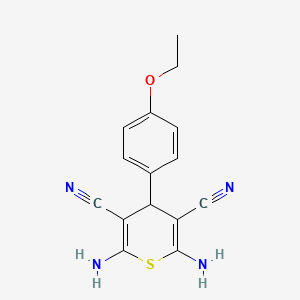

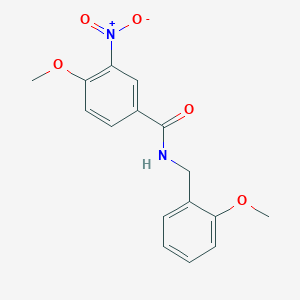

![molecular formula C12H10Cl2N4O2 B5524412 2,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B5524412.png)

2,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds closely related to "2,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide" involves multi-step chemical reactions, showcasing the complexity and the precision required in organic synthesis. For example, the synthesis of related pyrazole derivatives is achieved through reactions that involve cyclocondensation between guanidinobenzimidazole and heteroaromatic aldehydes, showcasing the versatility and complexity of organic synthesis techniques (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and DFT calculations, provides insights into the spatial arrangement of atoms within a molecule, crucial for understanding its reactivity and properties. For instance, studies on antipyrine derivatives related to our compound of interest reveal complex hydrogen bonding and electrostatic interactions that influence the molecule's stability and interactions with other molecules (Saeed et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of "2,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide" and its derivatives can be inferred from studies on similar compounds. These compounds participate in various chemical reactions, such as nucleophilic addition, condensation, and diazotization, leading to the formation of products with potential biological and industrial applications. For example, novel benzamide-based 5-aminopyrazoles exhibit significant biological activities, indicating the reactive versatility of these compounds (Hebishy, Salama, & Elgemeie, 2020).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure are crucial for determining the applicability of a compound in different domains. The crystalline structure of related compounds, determined through X-ray crystallography, reveals detailed information on molecular geometry, hydrogen bonding, and intermolecular interactions, which are essential for predicting the compound's behavior in various environments (Zhang, Zhang, Tu, & Jia, 2006).

Chemical Properties Analysis

The chemical properties of "2,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide" can be elucidated through studies on similar compounds. These studies explore reactivity patterns, stability under various conditions, and interactions with other chemical entities, providing a comprehensive understanding of the compound's chemical behavior. For instance, the reaction mechanisms and stability of pyrazole derivatives under different conditions have been extensively studied, offering insights into their chemical properties and potential applications (Ahmad et al., 2021).

科学的研究の応用

Synthesis and Chemical Reactions

- The synthesis of related benzamide-based compounds and their reactions with other chemicals provide a foundation for developing novel compounds with potential applications in medicinal chemistry and material science. For instance, the study by Ahmed et al. (2002) detailed the synthesis of 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile through various chemical reactions, highlighting the versatility of pyrazole derivatives in synthesizing complex molecules (Ahmed, R. A., Kandeel, M. M., Abbady, M. S., & Youssef, M., 2002).

Antiviral and Antitumor Activities

- Benzamide-based compounds have shown remarkable antiviral and antitumor activities. For example, Hebishy et al. (2020) described the synthesis of novel benzamide-based 5-aminopyrazoles, demonstrating significant anti-influenza A virus activity (Hebishy, A., Salama, H. T., & Elgemeie, G., 2020). Similarly, Yoshida et al. (2005) focused on the design and synthesis of biologically stable benzothiazole derivatives, exhibiting potent in vivo inhibitory effects on tumor growth, emphasizing the potential of such compounds in cancer therapy (Yoshida, M. et al., 2005).

Material Science Applications

- Compounds containing pyrazole moieties have been utilized in creating new materials with desirable properties. Mikroyannidis (1997) explored the synthesis of soluble and fusible polyamides and polyimides containing pyrazoline moieties, which could be crosslinked into heat-resistant resins, highlighting their potential use in advanced material applications (Mikroyannidis, J., 1997).

Herbicide Development

- In the agricultural sector, pyrazole derivatives have been investigated for their herbicidal activity. Li et al. (2008) synthesized a series of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives, demonstrating both excellent herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro, indicating their potential as candidate herbicides (Li, H.-B. et al., 2008).

作用機序

While the specific mechanism of action for “2,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide” is not mentioned in the retrieved papers, compounds containing a pyrazole ring are known to exhibit a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

将来の方向性

The future directions for “2,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in the field of pharmaceutics and medicinal chemistry . Additionally, the development of novel and applicable heterocyclic compounds by utilizing a wide range of new reactants and efficient synthetic transformations could be a promising direction .

特性

IUPAC Name |

2,4-dichloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N4O2/c1-6-4-10(18-17-6)15-12(20)16-11(19)8-3-2-7(13)5-9(8)14/h2-5H,1H3,(H3,15,16,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTDDSXKXGKDDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

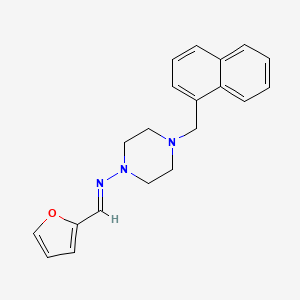

![[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate](/img/structure/B5524345.png)

![2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5524350.png)

![5-(2-thienylmethylene)-3-[(2-thienylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524355.png)

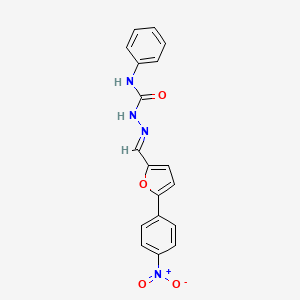

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5524359.png)

![4-[2-iodo-1-methoxy-1-(2-nitro-1H-imidazol-1-yl)ethyl]pyridine](/img/structure/B5524370.png)

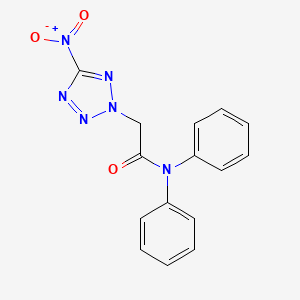

![2-(1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5524384.png)

![4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5524421.png)

![2-[(1,1-dioxido-1-benzothien-3-yl)thio]-4,6-dimethylpyrimidine](/img/structure/B5524422.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5524430.png)